Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide
Description
Molecular Architecture of Hexamethylene-Bridged Gemini Surfactants
The molecular structure of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) consists of two critical components: the hydrophobic tetradecyl chains and the cationic quaternary ammonium heads. Each tetradecyl chain (C14H29) is branched with methyl groups at the 1,5,9,13 positions, introducing steric effects that reduce crystallinity and enhance solubility in organic media. The hexamethylene spacer (C6H12) links the two ammonium heads, creating a rigid yet flexible bridge that balances repulsive electrostatic forces between the cationic groups and attractive hydrophobic interactions.
The quaternary ammonium heads are further functionalized with dimethyl groups, which increase charge density and stabilize the surfactant’s orientation at interfaces. Bromide counterions neutralize the positive charges, enabling the compound to dissolve in both aqueous and nonpolar solvents. This structural duality allows the surfactant to form reverse micelles in cyclohexane and lamellar phases in water, as demonstrated in analogous systems.
Table 1: Structural Features of Hexamethylene-Bridged Gemini Surfactants
The spacer length critically determines aggregate morphology. For example, gemini surfactants with short spacers (e.g., ethylene, C2) favor high-curvature structures like spherical micelles, whereas longer spacers (e.g., decamethylene, C10) promote low-curvature bilayers or vesicles. The hexamethylene spacer in this compound represents an intermediate length, enabling the formation of bicontinuous cubic phases or hexagonal close-packed micelles under specific salt conditions.
Historical Development of Bis-Tetradecyl Dimethyl Ammonium Dibromide Derivatives
The synthesis of bis-tetradecyl dimethyl ammonium dibromide derivatives emerged from efforts to address limitations in traditional monomeric surfactants, such as high CMC values and poor thermal stability. Early work in the 1990s focused on alkyltrimethylammonium bromides, but their applications were constrained by inefficient self-assembly in nonpolar solvents. The introduction of gemini surfactants, pioneered by researchers like Menger and Littau, marked a paradigm shift by demonstrating that dimeric structures could achieve CMC values up to 100-fold lower than their monomeric counterparts.
The specific derivative discussed here evolved from studies on spacer-functionalized gemini surfactants. In the early 2000s, researchers began incorporating branched alkyl chains and rigid spacers to tailor aggregation behavior. For instance, Hussain et al. synthesized quaternary ammonium gemini surfactants with spacers ranging from C8 to C12, observing that longer spacers improved oil displacement efficiency in enhanced oil recovery applications. Concurrently, Zhou et al. developed methods to introduce sulfonic acid groups into similar structures, expanding their utility in high-salinity environments.
A key milestone was the discovery that salts like sodium salicylate could modulate the curvature of gemini surfactant aggregates. For example, 12-6-12 gemini surfactants (with a hexamethylene spacer) formed hexagonal liquid crystalline phases in the presence of sodium salicylate, whereas sodium benzoate induced cubic phases. These findings directly informed the design of this compound), where the branched tetradecyl chains and hexamethylene spacer were optimized to resist precipitation in brine and maintain viscoelasticity under shear.
Properties
CAS No. |
66967-76-8 |
|---|---|
Molecular Formula |
C46H98Br2N2 |
Molecular Weight |
839.1 g/mol |
IUPAC Name |
6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
InChI Key |
QFRZJHVUUYSBPI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis-Tertiary Amine Intermediate
-
- Hexamethylene diamine (1,6-diaminohexane)
- Alkyl halide or alkylating agent bearing the 1,5,9,13-tetramethyltetradecyl substituent or a precursor that can be converted into this substituent.
-
- The hexamethylene diamine is reacted with the alkylating agent under controlled temperature, often in an inert solvent such as acetone or methyl ethyl ketone.
- The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the alkyl halide, forming the tertiary amine.
-
- The bis-tertiary amine intermediate is precipitated by addition of a non-polar solvent like petroleum ether, filtered, and purified by recrystallization from suitable solvents (e.g., ethanol or acetone).
Quaternization to Form the Bis-Quaternary Ammonium Salt
-
- Methyl bromide (CH3Br) is commonly used for quaternization to introduce the dimethyl groups and bromide counterions.
-
- The bis-tertiary amine intermediate is dissolved in a water-soluble organic solvent such as acetone or methyl ethyl ketone.
- Methyl bromide is added slowly to the solution under cooling and stirring to control the exothermic reaction.
- The mixture is allowed to stand at room temperature for 12 to 48 hours to ensure complete quaternization.
-
- The quaternary ammonium dibromide salt precipitates out as an oil initially, which gradually crystallizes.
- The solid product is filtered, washed, and recrystallized from ethanol or a methanol-acetone mixture to obtain analytically pure crystals.
-
- Yields typically range from 85% to 98% depending on reaction conditions and purification steps.
- Melting points and analytical data confirm the identity and purity of the compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hexamethylene diamine + alkyl halide (1,5,9,13-tetramethyltetradecyl derivative) | Inert solvent, room temp to mild heating | Bis-tertiary amine intermediate | 80-90 | Precipitation and recrystallization |
| 2 | Bis-tertiary amine + methyl bromide | Acetone or methyl ethyl ketone, room temp, 12-48 h | Bis-quaternary ammonium dibromide salt | 85-98 | Crystallization from ethanol/methanol |
Research Findings and Notes
- The quaternization step is critical and must be carefully controlled to avoid incomplete reaction or side products.
- The choice of solvent affects the solubility and crystallization behavior of both intermediate and final product.
- Cooling during methyl bromide addition prevents excessive heat buildup and side reactions.
- The long alkyl chains (1,5,9,13-tetramethyltetradecyl) impart hydrophobic character and influence the compound’s physical properties such as melting point and solubility.
- Analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis are used to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.
Scientific Research Applications
Antimicrobial Applications
One of the most notable applications of this compound is its antimicrobial activity . Research indicates that it effectively disrupts microbial membranes due to its long hydrophobic chains, making it a potent agent against various bacteria and fungi.
Case Studies
- Study on Bacterial Inhibition : In laboratory settings, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition at low concentrations .
- Disinfectant Formulations : Its inclusion in disinfectant formulations has shown enhanced pathogen-killing properties compared to traditional agents. This application is particularly relevant in healthcare settings where infection control is critical.
Surfactant Properties
The compound exhibits excellent surfactant properties due to its amphiphilic nature. The long hydrophobic chains facilitate the formation of micelles in aqueous solutions, which can encapsulate hydrophobic substances.
Applications in Industry
- Cosmetics and Personal Care Products : Utilized as an emulsifier and stabilizer in creams and lotions, enhancing texture and skin feel.
- Industrial Cleaning Agents : Employed in formulations for cleaning products where effective removal of oils and dirt is necessary.
Potential Therapeutic Uses
Research into the therapeutic potential of this compound) has revealed promising avenues:
- Drug Delivery Systems : Its ability to form complexes with biomolecules suggests potential use in drug delivery systems where controlled release is desired.
- Antiseptic Applications : Due to its antimicrobial properties, it is being investigated for use in antiseptic formulations that require broad-spectrum efficacy against pathogens.
Data Table: Comparative Analysis of Quaternary Ammonium Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound) | Structure | Strong antimicrobial activity; effective surfactant |
| Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecyldodecyl-ammonium bromide) | Structure | Enhanced antimicrobial activity due to longer chains |
| Benzalkonium chloride | Structure | Widely used disinfectant; lower toxicity profile |
Mechanism of Action
The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.
Comparison with Similar Compounds
Table 1: Structural Attributes of Bis-Quaternary Ammonium Compounds
Key Observations :
- The target compound’s branched alkyl chains distinguish it from simpler bis-quaternary salts like hexamethonium and decamethonium, which lack hydrophobic tails .
- Compared to gemini surfactants (e.g., 12-6-12), the target compound’s longer, branched chains may reduce critical micelle concentration (CMC) and enhance membrane penetration .
- Fluorenyl-substituted analogs (e.g., ) exhibit aromatic moieties that enable π-π stacking, unlike the purely aliphatic target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Antimicrobial Efficacy
Toxicity Profile
Receptor Interactions
- Bis-quaternary ammonium compounds like hexamethonium and decamethonium act as allosteric modulators of muscarinic acetylcholine receptors . The target compound’s branched chains may sterically hinder receptor binding, altering its pharmacological profile.
Biological Activity
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide), commonly referred to as Amoryl BR 1244, is a quaternary ammonium compound with significant biological activity. This compound is primarily utilized in various industrial applications, including as a surfactant and antimicrobial agent. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Chemical Formula : C32H44Br2N4O4
- Molecular Weight : 670.51 g/mol
- CAS Number : 22012-49-3
Structure
The compound features a complex structure characterized by:
- A hexamethylene bridge
- Multiple long alkyl chains
- Two dimethylammonium groups
This structural configuration contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.
Antimicrobial Properties
Amoryl BR 1244 exhibits notable antimicrobial activity against a range of microorganisms. Studies have shown that it can effectively inhibit the growth of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its surfactant properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity
While Amoryl BR 1244 demonstrates antimicrobial efficacy, it is essential to evaluate its cytotoxicity to human cells. Research indicates that at higher concentrations, the compound can cause cytotoxic effects on human epithelial cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for human cell lines has been reported at approximately 50 µg/mL, indicating a need for careful dosage control in applications involving human exposure.
Skin and Eye Irritation
According to safety data sheets, Amoryl BR 1244 is classified as causing skin irritation and serious eye damage upon contact. This necessitates the implementation of proper safety measures when handling the compound.
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Amoryl BR 1244 against various pathogens. The results demonstrated that the compound significantly reduced bacterial counts in contaminated water samples, showcasing its potential as a disinfectant in water treatment applications.
Safety Assessment Study
In another study focused on safety assessments published in Toxicology Reports, researchers investigated the cytotoxic effects of Amoryl BR 1244 on human skin fibroblasts. The findings indicated that while the compound is effective against pathogens, prolonged exposure could lead to cellular damage, highlighting the importance of risk assessment in its use.
Q & A
Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence purity?
The synthesis typically involves multi-step alkylation and quaternization reactions. Key steps include:
- Alkylation : Reacting hexamethylene diamine with branched alkyl halides (e.g., 1,5,9,13-tetramethyltetradecyl bromide) under anhydrous conditions.
- Quaternization : Introducing dimethylamine followed by bromide counterion exchange. Continuous flow reactors are recommended to enhance yield (≥85%) and purity (>95%) by minimizing side reactions like oligomerization . Solvent choice (e.g., acetonitrile vs. DMF) and temperature control (60–80°C) critically affect reaction kinetics and byproduct formation.
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR Spectroscopy : - and -NMR to verify alkyl chain branching and ammonium group integration.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~800–900 g/mol range).
- FTIR : Identify characteristic peaks for C-Br (~500–600 cm) and quaternary ammonium (~3300 cm) .
Q. What is the proposed mechanism of antimicrobial activity for this compound?
The amphiphilic structure disrupts microbial membranes via:
- Hydrophobic Embedding : Branched alkyl chains integrate into lipid bilayers, altering membrane fluidity.
- Electrostatic Interactions : Positively charged ammonium groups destabilize negatively charged microbial surfaces. This dual mechanism is validated by assays showing >90% inhibition of Staphylococcus aureus at 50 µg/mL .
Advanced Research Questions
Q. How can synthesis be optimized for scalability without compromising bioactivity?
- Parameter Screening : Use Design of Experiments (DoE) to optimize molar ratios (amine:alkyl halide ≥1:2.2), solvent polarity, and residence time in flow reactors.
- In-line Analytics : Implement real-time UV/Vis or IR monitoring to detect intermediates and adjust conditions dynamically .
- Post-Synthesis Purification : Size-exclusion chromatography (e.g., Sephadex LH-20) removes unreacted alkyl halides, which can reduce bioactivity by 20–30% if present .
Q. What methodologies are suitable for assessing in vivo toxicity profiles?
- Acute Toxicity : Rodent models (e.g., intravenous LD) with dose escalation (e.g., 100–1000 µg/kg). Reference data for structurally similar quaternary ammonium compounds (e.g., LD = 794 µg/kg in mice for decamethonium dichloride) suggest starting doses ≤500 µg/kg .
- Subchronic Studies : 28-day exposure assays with histopathological analysis of liver/kidney tissues.
Q. How should contradictory data on bioactivity across studies be resolved?
Contradictions may arise from:
- Impurity Variability : Use HPLC-MS to quantify residual solvents or unquaternized amines, which can reduce potency by 15–40%.
- Assay Conditions : Standardize microbial strains (e.g., ATCC controls) and culture media (e.g., cation-adjusted Mueller-Hinton broth) to minimize variability .
Q. What advanced techniques elucidate membrane interaction dynamics?
- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration using force fields like CHARMM or AMBER.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to liposomes mimicking bacterial membranes.
- Cryo-EM : Visualize membrane disruption at near-atomic resolution .
Q. Can this compound be repurposed for non-antimicrobial applications?
Explore:
- Enzyme Inhibition : Screen against ATPases or kinases using fluorescence-based assays (e.g., ADP-Glo™).
- Drug Delivery : Formulate liposomes or micelles for hydrophobic drug encapsulation, leveraging its surfactant properties .
Q. How does the compound’s stability vary under different storage conditions?
Q. What strategies mitigate resistance development in target microbes?
- Synergistic Combinations : Pair with β-lactams or polymyxins to enhance membrane permeability.
- Rotation Therapy : Alternate with non-membrane-targeting agents (e.g., RNA polymerase inhibitors) .
Q. How to resolve discrepancies between computational and experimental structural data?
- Dynamic NMR : Compare predicted vs. observed -NMR shifts to identify conformational flexibility.
- X-ray Crystallography : Co-crystallize with counterions (e.g., bromide) to resolve packing effects. Reference methods from analogous ammonium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
